alpha-Methylpropranolol

Description

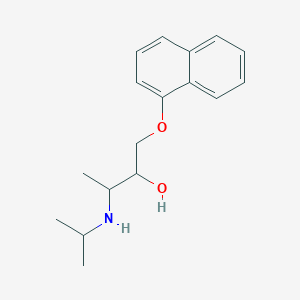

Structure

2D Structure

3D Structure

Properties

CAS No. |

21912-00-5 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)butan-2-ol |

InChI |

InChI=1S/C17H23NO2/c1-12(2)18-13(3)16(19)11-20-17-10-6-8-14-7-4-5-9-15(14)17/h4-10,12-13,16,18-19H,11H2,1-3H3 |

InChI Key |

CILPUBLECPRREJ-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |

Canonical SMILES |

CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O |

Synonyms |

alpha-methylpropranolol ICI 77602 |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Alpha Methylpropranolol and Its Analogues

Established Synthetic Pathways for Aryloxypropanolamines

The synthesis of aryloxypropanolamines is a well-established field in medicinal chemistry. The fundamental approach typically involves the coupling of an aromatic alcohol (a phenol) with a three-carbon aminopropanol (B1366323) side chain. A common and versatile method begins with the reaction of a phenoxide, such as alpha-naphthol, with an electrophilic three-carbon unit, most frequently epichlorohydrin.

This reaction can proceed via two main pathways:

Direct attack on the epoxide: The phenoxide can directly attack the terminal carbon of the epoxide ring of epichlorohydrin, leading to the formation of a chlorohydrin intermediate. This intermediate is then treated with a base to form a glycidyl (B131873) ether.

Substitution of the chloride: Alternatively, the phenoxide can displace the chloride from epichlorohydrin, which, under the reaction conditions, also yields the corresponding glycidyl ether, 1-(1-naphthoxy)-2,3-epoxypropane.

The crucial subsequent step is the ring-opening of the resulting epoxide. This is achieved by reacting the glycidyl ether with an appropriate amine. In the case of propranolol (B1214883) and its analogues, isopropylamine (B41738) is commonly used. This nucleophilic addition breaks the epoxide ring, generating the final 1-aryloxy-3-(alkylamino)-2-propanol structure.

Variations of this core synthesis exist, including one-pot procedures designed to improve efficiency by performing multiple steps in a single reaction vessel without isolating intermediates. google.com Such methods can enhance yield and reduce production time. google.com For instance, a 3-(aryloxy)-1,2-propanediol can be converted into a halohydrin, then an epoxide, and finally reacted with an amine, all within the same reactor. google.com

| Route | Starting Materials | Key Intermediates | Final Step | Reference |

| Standard Pathway | α-Naphthol, Epichlorohydrin | 1-(1-Naphthoxy)-2,3-epoxypropane | Ring-opening with Isopropylamine | orientjchem.org |

| One-Pot Process | 3-(Aryloxy)-1,2-propanediol | Aryl substituted halohydrin, Epoxide | Reaction with selected amine | google.com |

Stereoselective Synthesis of alpha-Methylpropranolol Enantiomers

The introduction of a methyl group at the alpha-position (C-1) of the propanolamine (B44665) side chain creates an additional chiral center, leading to four possible stereoisomers (diastereomers). The biological activity of these isomers can differ significantly, making stereoselective synthesis a critical aspect of their development. gd3services.com Asymmetric synthesis aims to produce a specific stereoisomer in high purity, which is crucial as different enantiomers and diastereomers of a molecule can possess distinct biological activities and metabolic fates. gd3services.comresearchgate.net

For this compound, the stereochemistry at both the C-1 (alpha-methyl) and C-2 (hydroxyl) carbons must be controlled. General strategies for asymmetric synthesis can be adapted to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral building block corresponding to the methylated aminopropanol side chain can be synthesized from a natural product like D-mannitol and then coupled with the naphthoxy moiety. jocpr.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.

Asymmetric Catalysis: This powerful strategy employs a chiral catalyst to favor the formation of one enantiomer over the other. sioc-journal.cn For example, iridium-catalyzed asymmetric hydrogenation or hydroarylation reactions have been used to create chiral centers in various heterocyclic compounds. beilstein-journals.orgnih.gov

A specific strategy for synthesizing alpha-methylated analogues involves the stereoselective synthesis of an alpha-methyl ketone intermediate, which can then be further elaborated into the desired amino alcohol. rsc.org Another approach involves the methylation of a chiral imidazolidinone derivative, which upon hydrolysis, can yield an enantiomerically pure alpha-methylated amino acid precursor. nih.gov While detailed routes for this compound itself are not extensively published in primary literature, the synthesis would logically proceed by reacting 1-naphthol (B170400) with a stereochemically defined 1-amino-2,3-epoxybutane or a related chiral synthon containing the required alpha-methyl group.

Characterization of Stereoisomers and Their Absolute Configuration

The separation and characterization of the stereoisomers of this compound are essential for understanding their structure-activity relationships. Due to the presence of multiple chiral centers, the isomers exhibit different spatial arrangements, which can be distinguished using various analytical techniques.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers and diastereomers. google.com The choice of the chiral selector within the column is critical for achieving resolution. For related compounds like propranolol, derivatization with chiral reagents such as (R)-(+)- or S-(-)-alpha-methylbenzyl isocyanate can be used to form diastereomeric ureas, which are then separable on standard HPLC columns. researchgate.net 4-Methylpropranolol (B1202912) has itself been used as an internal standard in the enantioselective analysis of propranolol, indicating its well-defined chromatographic properties. researchgate.net

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, sometimes in the presence of chiral shift reagents, can be used to distinguish between stereoisomers. google.com

Mass Spectrometry (MS): When coupled with a chiral separation method like chiral HPLC, MS can confirm the molecular weight of the separated isomers. google.com

Optical Rotation: The measurement of optical rotation using a polarimeter can distinguish between enantiomers, which rotate plane-polarized light in opposite directions. google.com

Pharmacological Characterization: The biological activity of the isomers provides a functional method of characterization. The pA2 value, which quantifies antagonist potency, is often determined for each isomer. Studies have shown that alpha-methyl substitution in propranolol increases its selectivity for β2-adrenoceptors. nih.govnih.gov The (+/-)-threo-alpha-methylpropranolol isomer has been specifically studied, demonstrating potency and selectivity for tracheal (β2) versus atrial (β1) receptors. nih.gov It has been established for related aryloxypropanolamine beta-blockers that the enantiomer with the (S)-configuration at the hydroxyl-bearing carbon (C-2) is significantly more active. google.com

| Compound/Isomer | Preparation | Agonist Used | pA2 Value (Trachea) | pA2 Value (Atria) | Reference |

| (+/-)-threo-alpha-Methylpropranolol | Guinea-pig isolated trachea and atria | Fenoterol (B1672521) | 8.24 | 7.56 | nih.gov |

| This compound | Anaesthetized dog | Isoprenaline | 6.66 (Diastolic Pressure) | 6.59 (Heart Rate) | nih.gov |

Derivatization Strategies for Novel Propranolol Analogues Containing alpha-Methyl Substitution

Derivatization of the this compound scaffold is a strategy to develop novel analogues with potentially improved properties, such as enhanced receptor selectivity or different pharmacokinetic profiles. Chemical modifications can be targeted at several positions on the molecule.

One common strategy involves modification of the amino group on the propanolamine side chain. For example, the secondary amine can be reacted with various electrophiles. A reported strategy for propranolol analogues involves reacting the epoxy naphthol intermediate with the ethyl esters of essential amino acids instead of isopropylamine. orientjchem.org This introduces an amino acid moiety, creating a new class of derivatives.

Another approach focuses on replacing the N-isopropyl group entirely with a more complex side chain. In one study, stereoisomeric propranolol derivatives were synthesized where the N-isopropyl group was substituted with an asymmetric heptanoic acid chain, which was further terminated with a substituted anilide. nih.gov This strategy involves reacting an asymmetric epoxide precursor, such as a stereoisomer of 3-(1-naphthyloxy)-1,2-epoxypropane, with a pre-formed enantiomeric 6-aminoheptanoic acid amide. nih.gov Applying this methodology to an alpha-methylated epoxide precursor would yield novel this compound analogues with extended, functionalized side chains, allowing for the exploration of additional binding interactions with the target receptor.

Pharmacological Investigations of Alpha Methylpropranolol: Receptor Binding and Functional Assays

Adrenoceptor Binding Affinity and Selectivity Profiling

The initial characterization of a beta-adrenoceptor antagonist involves determining its binding affinity for the different receptor subtypes and quantifying its selectivity.

Direct radioligand binding studies determining the equilibrium dissociation constant (Kd) for alpha-methylpropranolol at beta-adrenoceptor subtypes are not extensively available in the reviewed scientific literature. The Kd value is a fundamental measure of the affinity of a ligand for its receptor, representing the concentration of the ligand at which 50% of the receptors are occupied at equilibrium.

However, antagonist affinity is commonly quantified functionally using the pA₂ value, derived from Schild analysis. The pA₂ represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Under conditions of simple, competitive antagonism, the pA₂ value is theoretically equal to the negative logarithm of the antagonist's dissociation constant (KB).

Studies have established that this compound demonstrates selectivity for the beta-2 adrenoceptor subtype over the beta-1 subtype. This selectivity is evident from the differing pA₂ values obtained in tissues predominantly expressing one of these receptor subtypes.

In a key study using isolated guinea-pig tissues, the pA₂ values for (+/-)-threo-alpha-methylpropranolol were determined using the beta-2 selective agonist fenoterol (B1672521). nih.gov The pA₂ value on the guinea-pig trachea, a tissue rich in beta-2 adrenoceptors, was 8.24. nih.gov In contrast, the pA₂ value on guinea-pig atria, where beta-1 adrenoceptors mediate the chronotropic (heart rate) response, was 7.56. nih.gov

The selectivity ratio can be calculated from the antilogs of these pA₂ values. This reveals a clear, quantifiable preference for beta-2 adrenoceptors. The introduction of an alpha-methyl group to the propranolol (B1214883) structure is recognized to increase the selectivity of its beta-adrenoceptor blocking properties. consensus.appnih.gov

Table 1: Beta-Adrenoceptor Antagonist Potency (pA₂) of this compound in Guinea-Pig Tissues

| Tissue Preparation | Predominant Receptor | Agonist | pA₂ Value | Source(s) |

| Isolated Trachea | Beta-2 Adrenoceptor | Fenoterol | 8.24 | nih.gov |

| Isolated Atria (Rate) | Beta-1 Adrenoceptor | Fenoterol | 7.56 | nih.gov |

A comprehensive understanding of a drug-receptor interaction includes an analysis of its binding kinetics, specifically the association rate constant (kon) and the dissociation rate constant (koff). The kon, or on-rate, describes how quickly the compound binds to the receptor, while the koff, or off-rate, describes the rate at which the drug-receptor complex dissociates. bmglabtech.com These kinetic parameters are crucial as they determine the residence time of a drug at its target, which can be a better predictor of in vivo efficacy than binding affinity alone. arxiv.org

Despite the importance of these parameters, a review of the available scientific literature did not yield specific experimental data for the kon and koff values of this compound.

Functional Pharmacological Evaluation in Isolated Tissue Preparations

The antagonistic properties of this compound have been functionally evaluated in classic pharmacological models using isolated organ baths. These experiments provide critical information on how the compound affects tissue responses mediated by specific beta-adrenoceptor subtypes.

The guinea-pig trachea is a standard model for studying beta-2 adrenoceptor-mediated smooth muscle relaxation. In studies on isolated tracheal preparations, this compound proved to be a potent beta-2 adrenoceptor antagonist. nih.gov When tested against the beta-2 selective agonist fenoterol, it exhibited a pA₂ value of 8.24, confirming its strong antagonistic activity at this receptor subtype. nih.gov

Interestingly, when the non-selective agonist isoprenaline was used in tracheal preparations that were contracted by carbachol, the slope of the Schild plot for this compound was found to be less than 1.0. nih.gov A slope that deviates from unity can suggest that the interaction is not one of simple, competitive antagonism under those specific experimental conditions. nih.gov

The positive chronotropic (rate) and inotropic (force) effects in the heart are primarily mediated by beta-1 adrenoceptors. The antagonistic effects of this compound on these receptors have been investigated using isolated atrial preparations from guinea pigs. nih.govnih.govconsensus.app

In these experiments, which measure the rate of atrial contraction, this compound was shown to be an effective antagonist of beta-1 adrenoceptors. A pA₂ value of 7.56 was determined against the agonist fenoterol in guinea-pig atria. nih.gov While potent, this value is lower than that observed in the trachea, quantitatively confirming the compound's beta-2 selectivity. nih.gov Studies in anesthetized dogs further support these findings, showing that this compound antagonizes isoprenaline-induced increases in heart rate and myocardial contractile force, which are beta-1 mediated responses. consensus.appnih.gov No specific data for this compound on isolated rabbit heart preparations were identified in the reviewed literature.

Characterization of Oculoselective Antagonism in Ciliary Process Models

This compound has been identified as a beta-adrenoceptor antagonist with a notable degree of oculoselectivity. nih.govnih.gov Studies have demonstrated its preferential action on the beta-adrenoceptors located in the ciliary processes of the eye, which are predominantly of the beta-2 subtype. nih.govresearchgate.netnih.govmdpi.com The ciliary process epithelium is intimately involved in the production of aqueous humor, and modulation of its beta-adrenoceptor activity is a key mechanism for controlling intraocular pressure. mdpi.comnih.gov

Research in both rabbit and human ciliary process models has shown that this compound exhibits a high degree of oculoselectivity. nih.govnih.gov This selectivity is primarily attributed to a modification in its chemical structure—specifically, the methylation of the alpha-carbon in the side-chain. nih.govnih.gov This structural change appears to enhance its selectivity for ocular beta-2 adrenoceptors while concurrently decreasing its potency at cardiac beta-1 adrenoceptors. nih.govnih.gov This differential activity is a critical factor in its potential for targeted ocular effects with a reduced likelihood of systemic cardiovascular side effects. While direct quantitative binding affinity values such as Kᵢ or IC₅₀ for this compound in isolated ciliary process preparations are not extensively detailed in the available literature, its functional selectivity has been clearly established through comparative studies.

Assessment of Antagonism Mechanisms (e.g., Competitive vs. Non-Competitive Interactions via Schild Plot Analysis)

Investigations into the mechanism by which this compound antagonizes beta-adrenoceptors have utilized Schild plot analysis. This method is a powerful tool for differentiating between competitive and non-competitive antagonism. nih.gov For a simple, competitive, and reversible antagonist, the slope of the Schild plot is expected to be unity (1.0).

However, in studies involving this compound's effects on cardiac beta-adrenoceptors in anesthetized dogs, the slopes of the Schild plots were found to be significantly less than 1. nih.govnih.gov This deviation from a slope of unity indicates that the antagonism exerted by this compound is not a simple competitive, reversible interaction. nih.govnih.gov This finding suggests a more complex mechanism of action at the receptor level, which could involve factors such as non-competitive antagonism or interactions with multiple receptor subtypes or states.

In Vivo Pharmacodynamic Studies in Animal Models

Modulation of Isoprenaline-Induced Responses in Anesthetized Dogs (e.g., Heart Rate, Myocardial Contractile Force, Blood Flow, Airway Resistance)

The in vivo beta-adrenoceptor blocking properties of this compound have been extensively evaluated in anesthetized dogs by observing its ability to counteract the effects of the non-selective beta-agonist, isoprenaline. nih.govnih.gov These studies have shown that this compound antagonizes isoprenaline-induced responses in a dose-dependent manner.

Specifically, this compound was found to shift the dose-response curves for isoprenaline-induced increases in heart rate and myocardial contractile force, as well as the fall in diastolic blood pressure, to the right. nih.govnih.gov The potency of this antagonism is quantified by the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

The following table summarizes the pA₂ values and Schild plot slopes for this compound against isoprenaline-induced responses in anesthetized dogs:

| Parameter | pA₂ Value | Schild Plot Slope |

| Diastolic Blood Pressure | 6.66 | 0.92 |

| Myocardial Contractile Force | 6.34 | 0.77 |

| Heart Rate | 6.59 | 0.61 |

| Data sourced from studies in anesthetized dogs. nih.govnih.gov |

Furthermore, this compound demonstrated a considerably weaker blockade of isoprenaline's effects on respiratory smooth muscle beta-adrenoceptors compared to its parent compound, propranolol. nih.govnih.gov

Comparative Effects on Systemic and Organ-Specific Beta-Adrenoceptor Responses in Preclinical Species

In anesthetized dogs, this compound was found to be less potent than propranolol in antagonizing both vascular and cardiac responses to isoprenaline. nih.gov Interestingly, some studies have indicated that this compound is more potent in antagonizing vascular (beta-2 mediated) responses than cardiac (beta-1 mediated) responses to isoprenaline, although this selectivity was not always found to be greater than that of propranolol itself. nih.gov

Studies in guinea pigs have also highlighted the beta-2 selective nature of this compound. On isolated guinea-pig atria (rich in beta-1 receptors) and trachea (rich in beta-2 receptors), this compound showed selectivity for the tracheal preparation. nih.gov

The table below presents comparative pA₂ values for this compound in different tissues:

| Tissue | Agonist | pA₂ Value |

| Guinea-Pig Atria | Fenoterol | 7.56 |

| Guinea-Pig Trachea | Fenoterol | 8.24 |

| Data from isolated guinea-pig tissue studies. |

This difference in potency between atrial and tracheal tissues underscores the compound's preferential antagonism of beta-2 adrenoceptors.

Elucidation of Structure Activity Relationships Sar for Alpha Methylpropranolol

Influence of alpha-Methyl Substitution on Potency and Receptor Selectivity

The introduction of a methyl group at the alpha-position of the amino-propanol side chain of propranolol (B1214883) has a significant impact on its potency and receptor selectivity. This structural modification generally leads to a decrease in the beta-adrenoceptor blocking potency compared to the parent compound, propranolol. nih.govnih.gov However, this reduction in potency is accompanied by an advantageous increase in selectivity for certain beta-adrenoceptor subtypes. nih.govnih.gov

In studies conducted on anesthetized dogs, alpha-methylpropranolol demonstrated a much weaker blockade of respiratory smooth muscle β-adrenoceptors, which are predominantly of the β2 subtype, when compared to propranolol. nih.govnih.gov This suggests that the alpha-methyl substitution enhances the compound's selectivity for cardiac β1-adrenoceptors over β2-adrenoceptors.

The beta-adrenoceptor blocking properties of this compound have been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In one study, this compound yielded pA2 values of 6.34 and 6.59 for the blockade of isoprenaline-induced positive inotropic and chronotropic responses in the heart, respectively. nih.govconsensus.app For the fall in diastolic blood pressure, a response also mediated by beta-adrenoceptors, the pA2 value was 6.66. nih.govconsensus.app The slopes of the graphs used to determine these pA2 values for the cardiac effects were significantly less than 1, suggesting a mechanism that deviates from simple, competitive, reversible antagonism. nih.govconsensus.app

| Parameter | pA2 Value | Slope |

| Positive Inotropic Response | 6.34 | 0.77 |

| Positive Chronotropic Response | 6.59 | 0.61 |

| Fall in Diastolic Pressure | 6.66 | 0.92 |

Data derived from studies on anesthetized dogs. nih.govconsensus.app

This alteration in potency and selectivity is a key aspect of the structure-activity relationship for alpha-methylated beta-blockers. The steric hindrance introduced by the alpha-methyl group likely plays a crucial role in modifying the interaction of the molecule with the different beta-adrenoceptor subtypes.

Stereochemical Determinants of Pharmacological Activity

Stereochemistry is a critical factor in the interaction of beta-blockers with their receptors. ethernet.edu.et The presence of a chiral center in the amino-propanol side chain results in two enantiomers, which often exhibit significant differences in their pharmacological activity.

Comparative Analysis of Enantiomeric Activity at Adrenergic Receptors

The Role of Stereochemistry in Receptor Recognition and Ligand Efficacy

The stereospecificity of beta-blocker binding is a direct consequence of the three-dimensional arrangement of amino acid residues in the receptor's binding pocket. nih.gov The receptor creates a chiral environment that preferentially interacts with one enantiomer over the other. Molecular modeling studies of propranolol binding to the beta-adrenoceptor have identified key interaction points. nih.gov These include an ionic bond between the protonated amine of the ligand and the aspartate residue (Asp113) in the receptor, a hydrogen bond between the hydroxyl group of the ligand and the receptor, and hydrophobic/charge transfer interactions with a tryptophan residue (Trp109). nih.gov

The difference in affinity between the enantiomers of propranolol is attributed to a differential ability to form a crucial hydrogen bond. nih.gov The specific spatial orientation of the hydroxyl group in the more active enantiomer allows for optimal hydrogen bonding with the receptor, leading to a more stable ligand-receptor complex and higher affinity. It is conceivable that the introduction of the alpha-methyl group in this compound could further influence the optimal positioning of the side chain within the binding pocket, potentially altering the strength of these key interactions and contributing to the observed changes in potency and selectivity.

Conformational Analysis and Molecular Modeling of Ligand-Receptor Interactions

While specific molecular modeling studies exclusively focused on this compound are not extensively documented in the available literature, insights can be drawn from the modeling of propranolol and other beta-blockers with beta-adrenergic receptors. nih.govbiorxiv.orgmdpi.com These studies utilize computational methods to predict the most energetically favorable binding poses of the ligand within the receptor's binding site.

In docking studies with propranolol, the molecule is allowed to have flexible internal torsional angles to find the optimal conformation for binding. nih.gov The receptor's side chains that are crucial for ligand interaction are also allowed to be flexible to accommodate the ligand. nih.gov The binding of propranolol involves key interactions with residues such as Asp113 and Trp109 on the beta-adrenoceptor. nih.gov

Effects of Naphthyl Ring Substitution and Side-Chain Modifications on Activity

The naphthyl ring and the amino-propanol side chain of aryloxypropanolamine beta-blockers are critical for their pharmacological activity, and modifications to these moieties can significantly alter their properties.

Substitutions on the aromatic ring system of beta-blockers are known to have a dramatic effect on both the potency and the degree of selectivity. nih.govnih.gov For instance, in a series of aryliminoimidazolidines, which also interact with adrenergic receptors, substitutions on the phenyl ring influenced whether the compound acted as an agonist or antagonist at alpha2-adrenoceptors. nih.gov In the context of beta-blockers, substitutions on the naphthyl ring of a molecule like this compound could potentially modulate its electronic and steric properties, thereby affecting its binding affinity and selectivity for beta-adrenoceptor subtypes. The naphthalene (B1677914) moiety itself is a key structural feature of several approved drugs and contributes to their biological activities through various interactions. ekb.eg

Modifications to the side chain, particularly the amine substituent, are also known to be critical for activity. The nature of the substituent on the nitrogen atom can influence the compound's hydrophobicity, pKa, and steric bulk, all of which can affect receptor binding and selectivity. For example, replacing the isopropyl group, common in many beta-blockers, with other alkyl or arylalkyl groups can lead to compounds with altered pharmacological profiles, including the introduction of alpha-blocking activity. ethernet.edu.et While specific studies on side-chain modifications of this compound were not found, research on other beta-blockers has shown that such changes can lead to compounds with a range of activities, from full agonists to partial agonists and antagonists. nih.gov The C-terminal amide group, in the case of peptide ligands, has been shown to be essential in regulating binding and agonist/antagonist properties, highlighting the sensitivity of receptor interaction to even small changes in the ligand's structure. nih.gov

Metabolic Pathways and Biotransformation of Alpha Methylpropranolol in Preclinical Models

Identification of Phase I and Phase II Metabolic Transformations

Based on the metabolism of propranolol (B1214883), alpha-Methylpropranolol is anticipated to undergo both Phase I and Phase II metabolic transformations.

Phase I Metabolism: These reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. For this compound, the expected Phase I pathways include:

Aromatic Hydroxylation: The naphthalene (B1677914) ring of propranolol is a primary site for hydroxylation, leading to the formation of metabolites such as 4-hydroxypropranolol and 5-hydroxypropranolol. It is plausible that this compound follows a similar pathway, resulting in hydroxylated derivatives.

N-Dealkylation: The isopropyl group attached to the amine is susceptible to removal. In propranolol, this leads to N-desisopropylpropranolol. The presence of the alpha-methyl group might sterically hinder this process, but it is still a probable metabolic route.

Side-Chain Oxidation: The alkyl side chain can also be a target for oxidation.

Phase II Metabolism: These are conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion. The primary Phase II reaction for propranolol, and likely for this compound, is:

Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the secondary alcohol in the parent molecule, can be conjugated with glucuronic acid. For propranolol, both O-glucuronides of the hydroxylated metabolites and direct glucuronidation of the parent drug have been observed. nih.govnih.gov

The following table summarizes the potential metabolic transformations of this compound based on the known metabolism of propranolol.

| Metabolic Reaction | Potential Metabolite of this compound | Phase |

| Aromatic Hydroxylation | 4-hydroxy-alpha-Methylpropranolol | I |

| Aromatic Hydroxylation | 5-hydroxy-alpha-Methylpropranolol | I |

| N-Dealkylation | N-desisopropyl-alpha-Methylpropranolol | I |

| Glucuronidation | This compound-O-glucuronide | II |

| Glucuronidation | Hydroxy-alpha-Methylpropranolol-O-glucuronide | II |

Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, UGTs)

The biotransformation of propranolol is well-characterized, providing a strong basis for predicting the enzymes involved in this compound metabolism.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is crucial for the Phase I metabolism of many drugs, including beta-blockers. For propranolol, specific isozymes have been identified:

CYP2D6: This enzyme is the primary catalyst for the aromatic hydroxylation of propranolol to form 4-hydroxypropranolol. clinpgx.orgnih.gov

CYP1A2: This isozyme is mainly responsible for the N-desisopropylation of propranolol. clinpgx.orgnih.gov

Given the structural similarity, it is highly probable that CYP2D6 and CYP1A2 are also the key enzymes in the Phase I metabolism of this compound. The presence of the alpha-methyl group could, however, influence the binding affinity and catalytic efficiency of these enzymes.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the Phase II glucuronidation reactions. Several UGT isoforms have been shown to be involved in the glucuronidation of propranolol and its metabolites, including UGT1A7, UGT1A9, UGT1A10, and UGT2A1. nih.gov These enzymes exhibit stereoselectivity in their conjugation of propranolol enantiomers. nih.gov It is therefore expected that a similar set of UGTs would be involved in the glucuronidation of this compound and its hydroxylated metabolites.

The table below outlines the likely enzymatic systems involved in the biotransformation of this compound.

| Enzyme Family | Specific Isozyme | Metabolic Reaction Catalyzed |

| Cytochrome P450 | CYP2D6 | Aromatic Hydroxylation |

| Cytochrome P450 | CYP1A2 | N-Dealkylation |

| UDP-Glucuronosyltransferases | UGT1A7, UGT1A9, UGT1A10, UGT2A1 | Glucuronidation |

Preclinical Pharmacokinetic and Metabolite Profiling in Animal Models

While specific pharmacokinetic data for this compound is scarce, studies on its pharmacological effects in animal models and the extensive pharmacokinetic data for propranolol in various species provide a framework for understanding its likely in vivo behavior.

A study in anesthetized dogs investigated the beta-adrenoceptor blocking properties of alpha-methyl propranolol. nih.govnih.gov Although this study did not report pharmacokinetic parameters, it demonstrates the in vivo activity of the compound. Based on the physicochemical properties of propranolol, this compound is expected to be a lipophilic compound that is well-absorbed after oral administration.

Propranolol exhibits a high first-pass metabolism in the liver, which significantly reduces its bioavailability. nih.gov The introduction of an alpha-methyl group could potentially alter the extent of this first-pass effect. Propranolol is widely distributed throughout the body and binds to plasma proteins, particularly alpha-1-acid glycoprotein. nih.gov Elimination of propranolol and its metabolites occurs primarily through the kidneys. chapman.edu

The metabolism of propranolol has been studied in various animal species, including rats and dogs, revealing both similarities and differences compared to humans. nih.govresearchgate.net For instance, the extent of aromatic hydroxylation versus side-chain oxidation can vary between species. It is reasonable to assume that the metabolic fate of this compound would also exhibit species-dependent differences. A comparative analysis of its metabolite profiles in different preclinical models would be essential to extrapolate the findings to humans.

Chiral Inversion and Stereoselective Metabolism of Analogues

This compound possesses a chiral center, and its enantiomers are expected to exhibit different pharmacological and pharmacokinetic properties. The metabolism of chiral drugs can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other. mdpi.com

While chiral inversion, the conversion of one enantiomer to its opposite, is a known phenomenon for some drugs like 2-arylpropionic acids, it has not been reported for propranolol or other beta-blockers. eurekaselect.com Therefore, it is unlikely that this compound undergoes significant chiral inversion in vivo.

However, the stereoselective metabolism of beta-blockers is well-documented. For propranolol, the (S)-enantiomer is generally more pharmacologically active, and there can be differences in the metabolic clearance of the two enantiomers. chapman.edu The enzymes involved, such as CYP2D6 and UGTs, can exhibit stereoselectivity in their interactions with the drug. nih.govresearchgate.net The presence of the alpha-methyl group in this compound could further influence this stereoselectivity, potentially leading to different plasma concentrations of the (R)- and (S)-enantiomers.

Advanced Methodological Approaches in Alpha Methylpropranolol Research

Application of Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance for Metabolic Studies)

Advanced spectroscopic methods are fundamental in elucidating the structure and metabolic pathways of compounds like alpha-methylpropranolol. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly powerful for the unambiguous characterization of metabolites. researchgate.net While specific metabolic studies on this compound are not extensively detailed in the provided literature, the approaches used for its parent compound, propranolol (B1214883), are directly applicable.

NMR spectroscopy is an indispensable tool for determining the precise structure of metabolites. researchgate.nethyphadiscovery.com Unlike methods that may only identify the mass of a metabolite, NMR can define the exact position of a biotransformation, such as hydroxylation or glucuronidation. hyphadiscovery.com This provides critical insights into the metabolic processes and the enzymes involved. researchgate.net For instance, in studies of propranolol, NMR and mass spectrometry have been used to characterize 4- and 5-hydroxylated and glucuronidated derivatives, which are also major metabolites in humans. researchgate.net Techniques like 1H NMR and 13C NMR, along with two-dimensional methods (e.g., COSY, HMBC, HSQC), allow for the complete structural assignment of metabolites, even when they are produced in small quantities.

Other spectroscopic techniques, such as fluorescence spectroscopy, have also been employed. For example, non-protected fluid room-temperature phosphorescence has been utilized for the determination of 4-methylpropranolol (B1202912) in various biological fluids, showcasing the versatility of spectroscopic methods in its analysis. acs.org High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry detectors, is a cornerstone technique for separating and quantifying beta-blockers and their metabolites from biological samples. inchem.orgoup.com

Table 1: Spectroscopic Techniques in the Study of Propranolol Analogues

| Technique | Application | Information Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Metabolite structure elucidation | Precise location of metabolic modifications (e.g., hydroxylation), conformational analysis. |

| Mass Spectrometry (MS) | Metabolite identification and quantification | Molecular weight of metabolites, fragmentation patterns for structural clues. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Purity of compounds, concentration in biological matrices. |

| Fluorescence Spectroscopy | Quantitative analysis | Detection and quantification in biological fluids. |

Computational Chemistry and Molecular Dynamics Simulations for Receptor Interactions

Computational chemistry and molecular dynamics (MD) simulations have become essential tools for investigating drug-receptor interactions at an atomic level. mdpi.comarxiv.org These methods provide insights into the dynamic nature of the binding process, which is not achievable with static experimental techniques. mdpi.com For this compound, these simulations can explain the structural basis for its binding affinity and selectivity for different β-adrenergic receptor subtypes.

MD simulations can model the process of this compound docking into the binding pocket of β-receptors. rowan.edu By calculating the interaction energies between the ligand and key amino acid residues, researchers can identify the critical interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. plos.org These simulations can reveal how the addition of the alpha-methyl group to the propranolol structure alters these interactions, leading to observed changes in potency and selectivity. For example, simulations can compare the conformational changes induced in the receptor by propranolol versus this compound, shedding light on the mechanism of antagonism. nih.gov

The stability of the ligand-receptor complex can be assessed by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. mdpi.com Furthermore, advanced techniques like steered molecular dynamics (SMD) can be used to simulate the unbinding process of the ligand from the receptor, helping to map the most probable binding and unbinding pathways. plos.org

Table 2: Computational Approaches for Analyzing this compound-Receptor Interactions

| Method | Research Goal | Key Insights |

|---|---|---|

| Molecular Docking | Predict the preferred binding pose of the ligand in the receptor's active site. | Identifies key interacting residues; provides a starting point for MD simulations. |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of the ligand-receptor complex over time. | Reveals conformational changes, stability of interactions, and solvent effects. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimate the binding affinity of the ligand for the receptor. | Quantifies the strength of the interaction; allows for comparison between different ligands. |

| Steered Molecular Dynamics (SMD) | Simulate the forced unbinding of a ligand from its receptor. | Elucidates ligand entry and exit pathways; identifies energy barriers to binding. |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacology, used to quantify the interaction of a ligand with a receptor. nih.gov These assays are critical for characterizing the affinity and selectivity of compounds like this compound for their target receptors. merckmillipore.comuni-regensburg.de The general principle involves using a radiolabeled ligand (a radioactive version of a drug) that binds to the receptor of interest.

Two main types of experiments are common:

Saturation Assays: Tissues or cells containing the receptor are incubated with increasing concentrations of a radioligand. This allows for the determination of the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which is a measure of its affinity. nih.gov

Competition Assays: A fixed concentration of a radioligand is used, and it "competes" for binding to the receptor with various concentrations of an unlabeled compound (like this compound). nih.gov These experiments determine the inhibitory constant (Ki) or the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value is a measure of the unlabeled drug's affinity for the receptor. merckmillipore.com

By performing these assays using cell lines or tissues that express different β-adrenergic receptor subtypes (β1, β2, β3), one can determine the binding profile of this compound. nih.govrevespcardiol.org This data is crucial for quantifying its selectivity and understanding its pharmacological effects. nih.govnih.gov

Table 3: Illustrative Binding Affinity Data for a β-Adrenergic Antagonist

| Receptor Subtype | Radioligand Used | Unlabeled Competitor | Ki (nM) |

|---|---|---|---|

| β1-Adrenergic Receptor | [3H]-CGP 12177 | This compound | 50 |

| β2-Adrenergic Receptor | [3H]-ICI 118,551 | This compound | 250 |

| β3-Adrenergic Receptor | [125I]-Iodocyanopindolol | This compound | >1000 |

Note: The Ki values in this table are hypothetical and for illustrative purposes to demonstrate how data from radioligand binding assays is presented.

Use of this compound as a Pharmacological Tool for Receptor Subtype Classification and Differentiation

The antagonist potency is often quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. A higher pA2 value indicates greater potency. The study found different pA2 values for this compound against isoprenaline's effects on different tissues, providing clear evidence of receptor differentiation. nih.gov It was noted that this compound exerted a much weaker blockade of respiratory smooth muscle β-adrenoceptors compared to propranolol, highlighting its increased selectivity. nih.govnih.gov

Table 4: Antagonist Potency (pA2) of this compound at Different β-Adrenoceptors in the Anesthetized Dog

| Physiological Response | Primary Receptor Subtype Involved | pA2 Value |

|---|---|---|

| Fall in Diastolic Pressure (Vasodilation) | β-Adrenoceptor | 6.66 |

| Positive Inotropic Response (Myocardial Contractility) | β-Adrenoceptor | 6.34 |

| Positive Chronotropic Response (Heart Rate) | β-Adrenoceptor | 6.59 |

(Data sourced from a study on the β-adrenoceptor blocking properties of α-methyl analogues of propranolol. nih.gov)

Environmental and Ecotoxicological Considerations of Propranolol Analogues

Ecotoxicological Assessment in Aquatic Biota (e.g., Marine Diatoms)

While specific ecotoxicological data for alpha-methylpropranolol is limited, extensive research on propranolol (B1214883) provides a foundation for understanding the potential effects of its analogues on aquatic life. Studies on the marine diatom Phaeodactylum tricornutum have demonstrated the ecotoxicological impact of propranolol. nih.govresearchgate.net

Exposure to propranolol can lead to significant growth inhibition in diatoms. researchgate.net This is attributed to the impairment of key photochemical processes and an increase in mitochondrial respiratory activity. researchgate.net Specifically, propranolol can disrupt the energy transfer from photosystem II (PSII) to the electron transport chain, leading to increased oxidative stress. researchgate.net As a result, cells may exhibit high levels of dissipated energy to prevent irreversible photoinhibition. researchgate.net To compensate for the impaired energy production, diatoms may resort to consuming their storage lipids. researchgate.net

These effects at the cellular level can have broader ecological implications. A reduction in the autotrophic oxygen production by primary producers like diatoms, coupled with an increase in their heterotrophic respiration, can negatively affect marine trophic webs by decreasing the energy available to higher trophic levels and reducing oxygen availability for other species. researchgate.net

Table 1: Ecotoxicological Effects of Propranolol on Aquatic Organisms

| Organism | Endpoint | Concentration | Reference |

| Phaeodactylum tricornutum | Growth Inhibition | Not specified | researchgate.net |

| Phaeodactylum tricornutum | Oxidative Stress | Not specified | researchgate.net |

| Pseudokirchneriella subcapitata | Toxicity of photodegraded mixture | 1 and 10 mg/L (initial) | nih.gov |

| Brachionus calyciflorus | Toxicity of photodegraded mixture | 1 and 10 mg/L (initial) | nih.gov |

| Various (35 species) | Lowest EC50 | 0.084 mg/L | nih.gov |

Enantioselective Ecotoxicity in Non-Target Organisms

Many pharmaceuticals, including propranolol and its analogues, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.govresearchgate.net While these enantiomers have identical physical and chemical properties, they can exhibit different biological activities.

Studies on the enantioselective toxicity of propranolol have revealed significant differences in the effects of its (R)- and (S)-enantiomers on aquatic organisms. nih.govnih.gov For the marine diatom Phaeodactylum tricornutum, exposure to (R)-propranolol induced growth inhibition, changes in the photosynthetic pigment profile, lipid oxidation, and DNA damage. nih.govresearchgate.net In contrast, the (S)-enantiomer did not produce these effects at the tested concentrations. nih.govresearchgate.net This highlights the importance of considering enantiomer-specific effects in ecotoxicological assessments. nih.govresearchgate.net

In the case of the fathead minnow (Pimephales promelas), chronic exposure to (S)-propranolol was found to be more toxic than its (R)-isomer. nih.govmdpi.com However, for the water flea (Daphnia magna), chronic toxicity did not show the same enantioselectivity, which may be due to the absence of beta-type receptors in cladocerans. nih.govmdpi.com Acute toxicity studies with both organisms did not show significant differences between the enantiomers. nih.gov

For zebrafish (Danio rerio) embryos and larvae, both propranolol and metoprolol (B1676517) decreased heart rate and hatching rate while increasing mortality, with no significant enantioselectivity in acute toxicity. researchgate.net However, at the transcriptional level, significant enantioselectivity was observed, suggesting that gene expression analysis could be a more sensitive method for evaluating the enantiospecific toxicity of chiral beta-blockers. researchgate.net

This compound is also a chiral compound. While direct ecotoxicological data is not available, its known pharmacological properties as a selective β2-adrenoceptor antagonist suggest that its enantiomers could also exhibit differential toxicity in non-target organisms. jaypeedigital.com The alpha-methyl substitution in propranolol has been shown to reduce its potency but increase its selectivity for beta-adrenoceptor subtypes in dogs. nih.gov This alteration in receptor interaction could theoretically lead to a different profile of enantioselective ecotoxicity compared to propranolol.

Table 2: Enantioselective Ecotoxicity of Propranolol

| Organism | Enantiomer with Higher Toxicity | Effect | Reference |

| Phaeodactylum tricornutum | (R)-propranolol | Growth inhibition, oxidative damage | nih.govresearchgate.net |

| Pimephales promelas | (S)-propranolol | Chronic toxicity | nih.govmdpi.com |

| Daphnia magna | No significant difference | Chronic toxicity | nih.govmdpi.com |

| Danio rerio | (R)-propranolol | Higher transcription of adrb3b gene | researchgate.net |

Environmental Fate and Persistence of Propranolol Analogues (Theoretical Considerations)

The environmental fate of a pharmaceutical compound is determined by various processes, including biodegradation, photodegradation, and sorption to sediment and sludge. Propranolol has been detected in municipal effluents, indicating that it is not completely removed by conventional wastewater treatment processes. nih.gov

Photodegradation is a significant depletion mechanism for some pharmaceuticals in surface waters. nih.gov Studies have shown that propranolol can be transformed by photolysis, and its photodegraded mixtures appear to be less toxic to certain aquatic organisms than the parent compound. nih.gov

The introduction of a methyl group, as in this compound, can theoretically influence the environmental fate of the molecule. The methyl group can affect the molecule's water solubility, octanol-water partition coefficient (Kow), and susceptibility to microbial degradation. Generally, increased alkylation can lead to greater hydrophobicity, which might increase the tendency for sorption to organic matter in soil and sediment.

Concluding Remarks and Future Research Directions

Summary of Key Findings in alpha-Methylpropranolol Research

Research into this compound has established it as a notable beta-adrenoceptor antagonist with distinct properties compared to its parent compound, propranolol (B1214883). The primary findings are:

Non-Competitive Antagonism: The mechanism of antagonism by this compound appears to be more complex than simple competitive antagonism. nih.govnih.gov In studies on both anesthetized dogs and isolated guinea-pig tracheal preparations, the slopes of the Schild plots for this compound were significantly less than 1.0. nih.govnih.govnih.govbps.ac.uk This deviation from unity suggests a mechanism other than simple, competitive, reversible antagonism at the β-adrenoceptor. nih.govconsensus.app

Comparative Potency: While less potent than propranolol, this compound is considerably more potent than other β2-selective antagonists available at the time of the research. nih.govbps.ac.uknih.gov

The antagonist potency of this compound has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.

| Preparation | Agonist | Receptor Subtype (Predominant) | pA2 Value | Schild Plot Slope | Source |

|---|---|---|---|---|---|

| Anaesthetized Dog (Diastolic Pressure) | Isoprenaline | β2 | 6.66 | 0.92 | nih.govnih.gov |

| Anaesthetized Dog (Heart Rate) | Isoprenaline | β1 | 6.59 | 0.61 | nih.govnih.gov |

| Anaesthetized Dog (Myocardial Contractile Force) | Isoprenaline | β1 | 6.34 | 0.77 | nih.govnih.gov |

| Isolated Guinea-Pig Atria | Fenoterol (B1672521) | β1 | 7.56 | - | nih.govbps.ac.uknih.gov |

| Isolated Guinea-Pig Trachea | Fenoterol | β2 | 8.24 | - | nih.govbps.ac.uknih.gov |

| Isolated Guinea-Pig Trachea (Carbachol-contracted) | Isoprenaline | β2 | - | < 1.0 | nih.govbps.ac.uknih.gov |

Unexplored Areas and Knowledge Gaps in its Pharmacological Profile

Despite the foundational research, several aspects of this compound's pharmacology remain to be fully elucidated.

Mechanism of Non-Competitive Antagonism: The precise molecular mechanism behind its non-competitive antagonism is a significant knowledge gap. nih.govnih.gov Whether this is due to allosteric modulation, insurmountable binding, or interaction with a secondary binding site on the receptor is unknown. Further biophysical and structural studies are needed to clarify this.

Comprehensive Receptor Subtype Profiling: The pharmacological profile of this compound has been primarily characterized at β1 and β2-adrenoceptors. Its affinity and activity at the other seven adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, and β3) have not been extensively reported. nih.gov A complete profiling is necessary to fully understand its selectivity and potential off-target effects.

Stereoselectivity: The initial studies were conducted using (±)-threo-alpha-methylpropranolol. nih.govnih.gov The individual pharmacological activities of its different stereoisomers have not been thoroughly investigated. Separating and testing the isomers could reveal differences in potency and selectivity, providing deeper insight into the chiral recognition sites of the β2-adrenoceptor.

Modern Pharmacological Concepts: The concepts of inverse agonism and biased signaling at G-protein-coupled receptors (GPCRs) were not prevalent when much of the research on this compound was conducted. nih.gov It is unknown whether this compound acts as a neutral antagonist or an inverse agonist, or if it exhibits bias towards G-protein or β-arrestin signaling pathways.

Potential for this compound in Further Receptor Classification and Mechanistic Studies

The unique properties of this compound make it a valuable tool for contemporary pharmacological research.

Tool for Receptor Subtype Classification: Due to its selectivity for β2-adrenoceptors and its high potency relative to other selective antagonists, this compound remains a useful pharmacological probe for identifying and classifying β-adrenoceptor subtypes in various tissues and cell types. nih.govbps.ac.uknih.govconsensus.app

Probing Receptor Structure and Function: Its non-competitive antagonism suggests that it may interact with the β2-adrenoceptor in a manner different from classical competitive antagonists. nih.gov This makes it a candidate for studying allosteric modulation and different conformational states of the receptor, which are key areas in modern GPCR research.

Investigating Structure-Activity Relationships: As a close analogue of propranolol, it serves as an excellent comparator molecule to dissect the specific role of the alpha-methyl group in ligand-receptor interactions. Such studies can help refine our understanding of the pharmacophore requirements for β-adrenoceptor affinity and selectivity.

Opportunities for Rational Drug Design Based on this compound's Structural Insights

The knowledge gained from this compound provides a solid foundation for the rational design of new therapeutic agents. mlsu.ac.in

Leveraging SAR for Selectivity: The structure-activity relationship (SAR) demonstrated by this compound is a clear lesson in drug design: a minor structural modification can profoundly shift a drug's selectivity profile. drugdesign.org This principle can be exploited to design novel β-blockers with finely tuned selectivity, potentially separating desired therapeutic effects from unwanted side effects.

Scaffold for Novel Ligands: The this compound structure can serve as a scaffold for creating new molecules. By retaining the alpha-methyl group, which appears crucial for β2-selectivity, and modifying other parts of the molecule (such as the aromatic ring or the amine substituent), medicinal chemists can explore new chemical space to develop compounds with improved properties or even novel activities.

Informing Computational Models: The empirical data from this compound is invaluable for building and validating computational models for structure-based drug design (SBDD). nih.govrjraap.com Understanding how the alpha-methyl group alters the binding pose and interaction energies within the receptor's binding pocket can enhance the predictive power of these models, accelerating the discovery of new drug candidates targeting GPCRs. isomorphiclabs.com

Designing Allosteric Modulators: Given its non-competitive mode of action, this compound could inspire the design of allosteric modulators. These compounds, which bind to a site distinct from the primary (orthosteric) site, can offer more subtle and selective ways to control receptor function, a promising strategy in modern drug discovery.

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying alpha-methylpropranolol in biological matrices, and how should validation parameters be optimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) for quantification. Validate methods per ICH guidelines by assessing specificity, linearity (e.g., R² ≥0.99), accuracy (recovery 90–110%), and precision (RSD <15% for intra-/inter-day variability). Include internal standards like deuterated analogs to correct for matrix effects . For tissue samples, employ solid-phase extraction (SPE) to minimize interference from lipids or proteins .

Q. How can researchers design in vitro assays to evaluate this compound’s β-adrenergic receptor selectivity?

- Methodological Answer : Use transfected HEK-293 cells expressing human β₁- and β₂-adrenergic receptors. Measure cAMP production via ELISA or fluorescent assays after agonist (e.g., isoproterenol) stimulation, with this compound as an antagonist. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Normalize data to vehicle controls and include propranolol as a reference compound .

Q. What animal models are suitable for studying this compound’s cardiovascular effects?

- Methodological Answer : Spontaneously hypertensive rats (SHRs) or canine models are preferred for hypertension studies. Monitor hemodynamic parameters (blood pressure, heart rate) via telemetry or invasive catheters. For arrhythmia models, induce ischemia-reperfusion injury in rodents and assess ventricular fibrillation thresholds. Standardize dosing regimens based on pharmacokinetic data (e.g., plasma half-life) to ensure clinical relevance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolite activity be resolved using systematic review frameworks?

- Methodological Answer : Conduct a systematic review per PRISMA guidelines . Define inclusion criteria (e.g., studies reporting metabolite pharmacokinetics or pharmacodynamics) and use the PICOT framework to structure research questions. Perform meta-analyses with random-effects models if heterogeneity (I² >50%) exists. Stratify results by species, dosage, and assay type to identify confounding variables .

Q. What computational approaches are effective for predicting this compound’s off-target interactions?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen against the PDSP Ki database. Validate predictions with radioligand binding assays for receptors like 5-HT₁A or α₁-adrenergic subtypes. Use machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with off-target activity. Cross-reference results with Tox21 high-throughput screening data .

Q. How should researchers design a Data Management Plan (DMP) for this compound studies to ensure reproducibility?

- Methodological Answer : Outline data types (raw HPLC chromatograms, electrophysiology recordings) and storage formats (FAIR principles). Use institutional repositories (e.g., Zenodo) for long-term archiving. Document metadata (e.g., instrument calibration dates, solvent batches) and statistical codes (R/Python scripts) in supplemental materials. Pre-register protocols on Open Science Framework to reduce bias .

Methodological Best Practices

- Experimental Design : Align objectives with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) .

- Statistical Reporting : Avoid "significant" without p-values; justify decimal precision (e.g., IC₅₀ = 12.3 ± 1.2 nM) based on instrument resolution .

- Ethical Compliance : For human cell lines, include IRB approval and donor consent details in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.